molecular formula C17H20N2O2 B2917722 METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE CAS No. 93555-24-9

METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE

Cat. No.: B2917722
CAS No.: 93555-24-9
M. Wt: 284.359
InChI Key: AVAQMTSVFIISAW-UHFFFAOYSA-N
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Description

METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE is a synthetic organic compound featuring a benzylamine core substituted with a 2-amino-5-methylphenyl group and a phenyl group, linked to a methyl acetate ester via an amino group. Its molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of ~284.35 g/mol.

Properties

IUPAC Name

methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-8-9-15(18)14(10-12)17(19-11-16(20)21-2)13-6-4-3-5-7-13/h3-10,17,19H,11,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAQMTSVFIISAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE typically involves the reaction of 2-amino-5-methylphenyl with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Features
  • Target Compound: Contains a substituted benzylamine group with two aromatic rings (phenyl and 2-amino-5-methylphenyl) connected to a methyl acetate ester. The amino group facilitates hydrogen bonding and derivatization .
  • CAS 147003-46-1 (METHYL 2-(2-AMINO-4-PHENYLTHIAZOL-5-YL)ACETATE): Features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) substituted with phenyl and amino groups, esterified as methyl acetate. Molecular formula: C₁₂H₁₂N₂O₂S; molecular weight: 248.3 g/mol .
2.2 Physical Properties
Property Target Compound CAS 147003-46-1
Molecular Weight ~284.35 g/mol 248.3 g/mol
Polarity Moderate (aromatic rings reduce polarity) Higher (thiazole’s sulfur enhances polarity)
Solubility Likely soluble in organic solvents (e.g., DCM, EtOAc) Potentially higher aqueous solubility due to thiazole
2.3 Chemical Reactivity
  • Ester Hydrolysis :
    • Both compounds contain methyl esters, but the electron-withdrawing thiazole in CAS 147003-46-1 may accelerate hydrolysis compared to the target compound’s benzylamine group .
  • Amino Group Reactivity: The target’s benzylamine amino group is more accessible for acylation or alkylation reactions, whereas the thiazole’s amino group is constrained within the heterocycle .

Research Findings

  • Crystallography :
    • The target compound’s structure could be resolved using SHELXL (), revealing hydrogen-bonding patterns critical for stability .
    • The thiazole compound’s sulfur atom enables π-stacking and sulfur-mediated interactions , absent in the target compound .
  • Hydrogen Bonding: The target’s amino groups form stronger N–H···O hydrogen bonds compared to the thiazole’s N–H···S interactions, influencing crystallization behavior .

Biological Activity

Methyl 2-{[(2-amino-5-methylphenyl)(phenyl)methyl]amino}acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2O2
  • Molecular Weight : 288.35 g/mol
  • Physical State : Solid

The compound features a methyl acetate group attached to an amino group that is further substituted with a phenyl and a 5-methyl-substituted phenyl moiety. This structural complexity may contribute to its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. In vitro assays have shown that certain derivatives exhibit significant inhibition of COX-1 and COX-2, with IC50 values indicating potent anti-inflammatory effects .
  • Neuroprotective Effects : The presence of amino groups in the structure may facilitate interactions with neurotransmitter systems, potentially offering neuroprotective properties. Research on similar compounds indicates that modifications in the amino group can enhance neuroprotective effects against oxidative stress .

Anti-inflammatory Activity

Research has demonstrated that this compound and its derivatives exhibit notable anti-inflammatory properties. The following table summarizes key findings from various studies:

CompoundTarget EnzymeIC50 (μM)Reference
Compound ACOX-119.45 ± 0.07
Compound BCOX-223.8 ± 0.20
Methyl 2-{...}COX-1 & COX-2TBDCurrent Study

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that modifications to the phenyl groups can enhance activity against bacterial strains. However, specific data on this compound remains limited.

Case Studies

  • In Vivo Studies on Inflammation Models :
    • In a carrageenan-induced paw edema model, compounds structurally related to Methyl 2-{...} demonstrated significant reductions in edema formation, indicating strong anti-inflammatory effects comparable to standard treatments like indomethacin .
  • Neuroprotective Studies :
    • Research involving similar amino-substituted compounds has shown promise in protecting neuronal cells from apoptosis induced by oxidative stressors, suggesting potential therapeutic applications in neurodegenerative diseases .

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